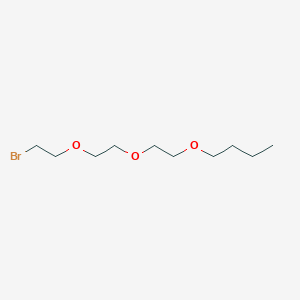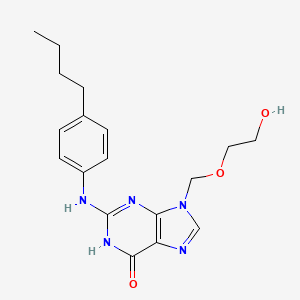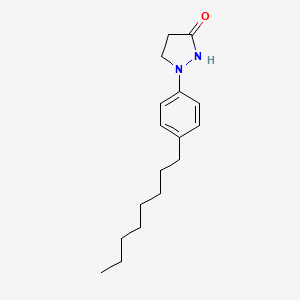
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane is an organic compound with the molecular formula C8H17BrO3. It is a colorless to pale yellow liquid that is not miscible in water but soluble in organic solvents such as alcohols and ethers. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane can be synthesized through the reaction of 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The reactants are fed into the reactor, and the product is continuously removed and purified. This method ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination reactions: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Corresponding ethers, nitriles, or amines.
Elimination reactions: Alkenes.
Oxidation: Alcohols or carboxylic acids.
科学的研究の応用
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-ethoxyethane
- 1-Bromo-3,6-dioxaheptane
Uniqueness
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane is unique due to its extended ethoxy chain, which provides additional flexibility and reactivity compared to shorter-chain analogs. This makes it particularly useful in applications requiring longer chain lengths and specific reactivity patterns.
特性
CAS番号 |
64773-81-5 |
|---|---|
分子式 |
C10H21BrO3 |
分子量 |
269.18 g/mol |
IUPAC名 |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]butane |
InChI |
InChI=1S/C10H21BrO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3 |
InChIキー |
ZTYFAIPAMOBNBC-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)


![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)







